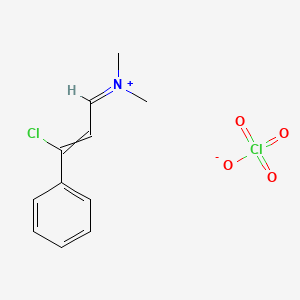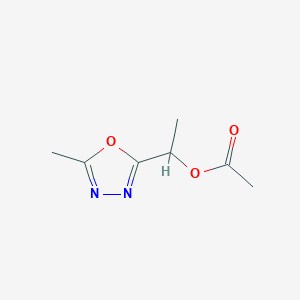![molecular formula C7H7BrClN3 B1470962 5-ブロモ-3-メチル[1,2,4]トリアゾロ[4,3-a]ピリジン塩酸塩 CAS No. 1984136-38-0](/img/structure/B1470962.png)
5-ブロモ-3-メチル[1,2,4]トリアゾロ[4,3-a]ピリジン塩酸塩
概要
説明
Triazolo[4,3-a]pyridine derivatives are a class of heterocyclic compounds. They contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . These compounds are known to bind in the biological system with a variety of enzymes and receptors, exhibiting versatile biological activities .
Synthesis Analysis
The synthesis of triazolo[4,3-a]quinoxaline derivatives, a similar class of compounds, involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
Triazoles are natural heterocyclic compounds which have five members containing three nitrogen and two carbon atoms. There are two tautomeric triazoles, 1,2,3-triazole and 1,2,4-triazole .科学的研究の応用
抗菌および抗真菌用途
このクラスの化合物は、抗菌および抗真菌特性で注目されています。 これらは、細菌感染症および真菌感染症の新しい治療法の開発に使用される可能性があります .
抗糖尿病特性
トリアゾロピリジン誘導体は、II型糖尿病の治療に使用されるシタグリプチンリン酸塩などの薬物における主要な薬理フォアとして同定されています .
抗炎症および鎮痛用途
トリアゾール誘導体は、しばしば抗炎症および鎮痛効果を持つ薬物に見られます。 これは、痛みを軽減し、炎症を抑制する潜在的な用途を示唆しています .
抗癌研究
トリアゾール核は、多くの抗癌剤における一般的な構造的成分です。 新しい抗癌治療の研究は、重要な応用分野となる可能性があります .
エネルギー材料開発
トリアゾロピリジン系材料の次世代エネルギー材料開発における潜在的な用途に関する研究が行われています .
窒素含有ヘテロ環の合成
作用機序
Mode of Action
Similar compounds have been shown to interact with their targets through a variety of mechanisms, often involving the inhibition of enzymatic activity . This can result in changes to cellular signaling pathways, leading to alterations in cell function .
Biochemical Pathways
For instance, 1,2,4-triazolo[1,5-a]pyridine derivatives have been found to inhibit Janus kinases, which are involved in numerous signaling pathways, including those related to immune response and cell growth .
Result of Action
Similar compounds have been shown to have a variety of effects, often related to the inhibition of target enzymes and subsequent alterations in cellular signaling pathways .
実験室実験の利点と制限
5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and stored. In addition, 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride is relatively stable and can be stored for long periods of time. Furthermore, 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride is highly soluble in a variety of solvents and can be easily incorporated into a variety of laboratory experiments. Finally, 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride is relatively non-toxic and has no known side effects.
However, there are some limitations associated with the use of 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride in laboratory experiments. For example, 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride is relatively expensive and can be difficult to obtain in large quantities. In addition, 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride has a relatively short half-life and must be used within a few hours of synthesis. Furthermore, 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride is not as effective as some other compounds in modulating the activity of proteins, enzymes, and transcription factors.
将来の方向性
There are several potential future directions for 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride. For example, 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride could be used to study the effects of 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride on other biological processes, such as cell differentiation and signal transduction. In addition
生化学分析
Biochemical Properties
5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been found to interact with enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are crucial in the signaling pathways of various cytokines and growth factors . The interaction between 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride and these enzymes involves binding to the active site, thereby inhibiting their activity and modulating downstream signaling pathways.
Cellular Effects
The effects of 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cell lines such as HeLa, A549, MCF-7, and HCT116 . The inhibition of JAK1 and JAK2 by 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride leads to reduced phosphorylation of downstream targets, affecting cell cycle progression and inducing apoptosis.
Molecular Mechanism
At the molecular level, 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation of tyrosine residues on these kinases . This inhibition disrupts the activation of downstream signaling molecules such as STAT proteins, which are involved in gene expression regulation. Additionally, 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride may influence other signaling pathways, contributing to its broad-spectrum biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that continuous exposure to 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride can lead to sustained inhibition of target enzymes and prolonged effects on cellular function.
Dosage Effects in Animal Models
The effects of 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain biological activity or be further processed for excretion. The interaction of 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride with metabolic enzymes can influence its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight. It tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . Post-translational modifications and targeting signals may further influence its localization to specific subcellular compartments, enhancing its efficacy in modulating cellular functions.
特性
IUPAC Name |
5-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.ClH/c1-5-9-10-7-4-2-3-6(8)11(5)7;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXSFCQCBYUHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-Methoxy-2-(4-methylphenyl)ethyl]piperazine](/img/structure/B1470881.png)

![2-Chloro-N-{10,14-dioxa-4-thia-6-azatricyclo[7.5.0.0,3,7]tetradeca-1(9),2,5,7-tetraen-5-yl}acetamide](/img/structure/B1470885.png)
![Methyl 3-[(piperidin-2-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1470887.png)
![Methyl 3-[(pyrrolidin-2-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1470888.png)
![2-Phenyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1,3,4-oxadiazole hydrochloride](/img/structure/B1470889.png)
![(4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1470891.png)

![Methyl 3-[5-oxo-4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-2-yl]propanoate](/img/structure/B1470893.png)
![[5-(2,2-Dimethylpropanoyl)-2-thienyl]acetic acid](/img/structure/B1470895.png)


![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1470902.png)
